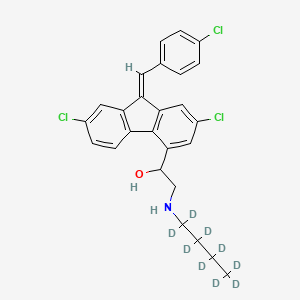

Desbutyl Lumefantrin D9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Desbutyl-Benflumetol D9 wird in der wissenschaftlichen Forschung hauptsächlich als markierte Verbindung verwendet, um den Metabolismus und die Pharmakokinetik von Lumefantrin zu untersuchen . Es wird auch bei der Entwicklung neuer Antimalariamittel und bei der Untersuchung von Medikamentenresistenz in Plasmodium falciparum eingesetzt . Darüber hinaus findet es Anwendungen in den Bereichen Chemie und Biologie zur Untersuchung von Deuteriumeffekten auf den Medikamentenstoffwechsel und die Wirksamkeit .

Wirkmechanismus

Der genaue Wirkmechanismus von Desbutyl-Benflumetol D9 ist nicht vollständig geklärt. Es wird angenommen, dass es seine antimalariellen Wirkungen durch Hemmung der Bildung von β-Hämatin, einem toxischen Nebenprodukt des Hämoglobinverdaus durch den Malariaparasiten, ausübt . Diese Hemmung verhindert, dass der Parasit Häm entgiftet, was zu seinem Tod führt. Die Verbindung stört auch die Nukleinsäure- und Proteinsynthese im Parasiten .

Wirkmechanismus

Target of Action

Desbutyl Lumefantrine D9 is a metabolite of Lumefantrine , an antimalarial agent primarily used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . Its primary targets are the erythrocytic stages of Plasmodium spp. .

Mode of Action

Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis . As a metabolite of Lumefantrine, Desbutyl Lumefantrine D9 is expected to have similar interactions with its targets.

Biochemical Pathways

Lumefantrine and its metabolite, Desbutyl Lumefantrine D9, exert their effects by inhibiting the formation of β-hematin, a crucial step in the heme detoxification pathway of the malaria parasite . This inhibition disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion, leading to its death .

Pharmacokinetics

The pharmacokinetics of Lumefantrine and its active metabolite, Desbutyl Lumefantrine, have been characterized in children under 5 years . A two-compartment linear pharmacokinetic model incorporating lag time with first-order absorption was used to characterize the pharmacokinetics of Lumefantrine . The apparent clearance (CL/F) was explained by Body Mass Index (BMI) and age, while weight partially explained variability in the apparent volume of distribution of the central compartment (V2/F) . The absolute oral bioavailability of Lumefantrine across the tested doses ranged between 4.97% and 11.98% .

Result of Action

The result of Lumefantrine and Desbutyl Lumefantrine D9’s action is the clearance of Plasmodium spp. from the blood, effectively treating the symptoms of malaria . Lumefantrine is a blood schizonticide active against erythrocytic stages of Plasmodium falciparum . It is thought that administration of Lumefantrine with artemether results in cooperative antimalarial clearing effects .

Action Environment

The action, efficacy, and stability of Lumefantrine and its metabolite, Desbutyl Lumefantrine D9, can be influenced by various environmental factors. For instance, the clearance of Lumefantrine was found to be higher in children ≤2 years compared to those >2 years, notably decreased with increasing BMI and age from two to just less than five years . This suggests that age and BMI, which can be considered as environmental factors, significantly influence the action of Lumefantrine and its metabolite, Desbutyl Lumefantrine D9 .

Biochemische Analyse

Biochemical Properties

Desbutyl Lumefantrine D9 plays a significant role in biochemical reactions, particularly in the context of its parent compound, Lumefantrine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of Lumefantrine into Desbutyl Lumefantrine . This interaction is crucial for understanding the metabolic pathways and the pharmacokinetics of Lumefantrine and its metabolites.

Cellular Effects

Desbutyl Lumefantrine D9 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have potent antimalarial activity, which may influence the treatment outcomes of artemether-lumefantrine therapy . The compound’s effects on cell function are primarily observed in the context of its antimalarial activity, where it disrupts the life cycle of Plasmodium falciparum within red blood cells.

Molecular Mechanism

The molecular mechanism of Desbutyl Lumefantrine D9 involves its interaction with hemin, forming a complex that inhibits the formation of β-hematin . This inhibition disrupts the detoxification process of heme, a toxic byproduct of hemoglobin digestion by Plasmodium falciparum. Additionally, Desbutyl Lumefantrine D9 inhibits nucleic acid and protein synthesis, further contributing to its antimalarial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desbutyl Lumefantrine D9 change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that Desbutyl Lumefantrine D9 has a long terminal elimination half-life, indicating its prolonged presence and activity in the system . This stability is essential for its sustained antimalarial activity.

Dosage Effects in Animal Models

The effects of Desbutyl Lumefantrine D9 vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent pharmacokinetics, with higher doses leading to increased plasma concentrations and prolonged activity . At high doses, there may be toxic or adverse effects, which need to be carefully monitored in preclinical studies.

Metabolic Pathways

Desbutyl Lumefantrine D9 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 . The compound’s metabolism results in the formation of various metabolites, which may have different pharmacological activities. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of Lumefantrine and its derivatives.

Transport and Distribution

Desbutyl Lumefantrine D9 is transported and distributed within cells and tissues through various mechanisms. It exhibits high permeability, allowing it to effectively reach its target sites . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of Desbutyl Lumefantrine D9 is essential for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with hemin and other biomolecules to exert its antimalarial effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

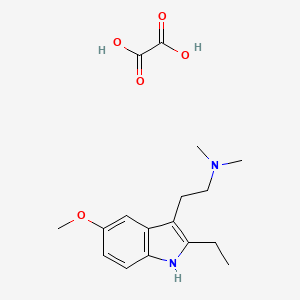

Vorbereitungsmethoden

Die Synthese von Desbutyl-Benflumetol D9 beinhaltet die Deuterierung von Desbutyl-Lumefantrin. Der Prozess beinhaltet typischerweise den Austausch von Wasserstoffatomen durch Deuteriumatome in der Molekülstruktur von Desbutyl-Lumefantrin . Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich Standard-Deuterierungsverfahren, die in der pharmazeutischen Industrie verwendet werden.

Analyse Chemischer Reaktionen

Desbutyl-Benflumetol D9 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Desbutyl-Benflumetol D9 ist eng verwandt mit anderen Antimalariamitteln wie:

Lumefantrin: Die Stammverbindung von Desbutyl-Benflumetol D9, die in Kombination mit Artemether zur Behandlung von Malaria eingesetzt wird.

Benflumetol: Ein anderer Name für Lumefantrin, der seine chemische Struktur hervorhebt.

Artemether: Oft in Kombination mit Lumefantrin wegen seiner synergistischen Wirkung gegen Malaria eingesetzt.

Desbutyl-Benflumetol D9 ist aufgrund seiner Deuteriummarkierung einzigartig, die detaillierte metabolische und pharmakokinetische Studien ermöglicht .

Eigenschaften

IUPAC Name |

1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-/i1D3,2D2,3D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBUTQNEBVPTES-HVYWULERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)